2-Aminophenylglyoxylate
Description
2-Aminophenylglyoxylate is a heterocyclic organic compound characterized by a phenyl ring substituted with an amino group (-NH₂) and a glyoxylate moiety (oxoacetate, -OOC-CO-). This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antibiotics. Its glyoxylate ester group facilitates nucleophilic substitutions, while the aromatic amino group enables participation in coupling reactions, such as amide bond formation. The compound’s stereochemistry and solubility profile (moderate polarity due to the ester and amino groups) influence its applications in drug development and chemical synthesis .
Properties
IUPAC Name |
2-(2-aminophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPBBDMIYYMI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NO3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with 2-Aminophenylglyoxylate, enabling comparative analysis of their properties and applications:
Table 1: Key Structural and Functional Differences
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| This compound | Amino, glyoxylate ester | ~195.2 (estimated) | Pharmaceutical intermediates |
| 2-Aminobenzamide | Amino, benzamide (-CONH₂) | ~136.1 | Enzyme inhibitors, polymer science |
| Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | Aminothiazole, glyoxylate ester | 214.2 | Antibiotic intermediates |
| Lilly Phenyl-2-hydroxy-acetylamino Compound | Hydroxy-acetyl, amino, difluorophenyl | 428.3 | Kinase inhibitors (e.g., oncology drugs) |
Key Observations :
- 2-Aminobenzamide: Replaces the glyoxylate ester with a benzamide group, enhancing hydrogen-bonding capacity and thermal stability. This increases its utility in polymer science and protease inhibition .
- Ethyl 2-(2-aminothiazol-4-yl)glyoxylate: Substitutes the phenyl ring with an aminothiazole, improving metabolic stability and antibiotic activity. The ethyl ester group enhances lipophilicity compared to methyl or aryl esters .
- Lilly Compound : Incorporates a difluorophenyl-hydroxy-acetyl group, optimizing target binding affinity in kinase inhibitors. Chiral separation (via Chiralpak® OD) is critical due to stereospecific activity in biological systems .
Reactivity Insights :
- The Lilly compound’s synthesis employs HATU for efficient amide bond formation, reflecting the glyoxylate group’s susceptibility to nucleophilic attack. Isomer separation via chiral chromatography underscores the importance of stereochemical control in bioactive molecules .
- 2-Aminobenzamides are typically synthesized via direct amidation, leveraging the benzamide’s stability under acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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